Grifolin

Description

Structure

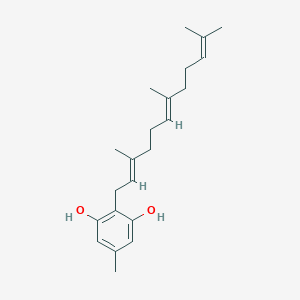

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNKNRPGLTZPO-VZRGJMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401044417 | |

| Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6903-07-7 | |

| Record name | Grifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P6UA2GF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43 °C | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Activity, and Analysis of Grifolin from Albatrellus confluens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of grifolin, a bioactive secondary metabolite isolated from the mushroom Albatrellus confluens. It covers the compound's discovery, quantitative biological activities, mechanisms of action, and the experimental protocols used for its isolation and characterization.

Introduction and Discovery

This compound is a farnesyl phenolic compound first identified as an antibiotic from a basidiomycete mushroom in the 1960s.[1] It is a prominent secondary metabolite found in mushrooms of the genus Albatrellus, particularly Albatrellus confluens and Albatrellus dispansus.[2][3][4] While initially noted for its antimicrobial properties, significant research into its potent antitumor activities began in the early 2000s.[5][6] A 2005 study was the first to describe this compound's ability to inhibit the growth of various tumor cell lines by inducing apoptosis, establishing it as a promising candidate for further oncological research.[6][7] Subsequent studies have elucidated its effects on multiple signaling pathways, revealing a multi-faceted mechanism of action against cancer cells.[2][8][9] this compound's natural abundance and significant biological effects continue to make it a subject of interest for drug discovery and development.[6]

Quantitative Biological Activity

The biological effects of this compound have been quantified across various studies, primarily focusing on its anticancer and antifungal properties. The following tables summarize the key inhibitory concentration (IC₅₀) values and other quantitative measures of its activity.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 18 | [2] |

| B95-8 | B-cell Lymphoma (EBV-transformed) | 24 | [2] |

| CNE1 | Nasopharyngeal Carcinoma | 24 | [2] |

| Raji | Burkitt's Lymphoma | 27 | [2] |

| SW480 | Colorectal Adenocarcinoma | 27 | [2][10] |

| MCF7 | Breast Adenocarcinoma | 30 | [2] |

| HT29 | Colorectal Adenocarcinoma | 30.7 ± 1.0 | [10] |

| HeLa | Cervical Adenocarcinoma | 34 |[2][10] |

Table 2: Anti-inflammatory and Antifungal Activity of this compound

| Target/Assay | Activity Type | Metric | Concentration (µM) | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | Anti-inflammatory | IC₅₀ | 29.0 | [2] |

| Sclerotinia sclerotiorum | Antifungal | Mycelial Growth Inhibition | 86.4% at 304.9 µM | [3] |

| Fusarium graminearum | Antifungal | Mycelial Growth Inhibition | 80.9% at 304.9 µM | [3] |

| F. graminearum, G. fructigenum, P. oryzae | Antifungal | Spore Germination Inhibition | ~100% at 38.1 µM |[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

This compound induces apoptosis through the intrinsic mitochondrial pathway.[6] This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax:Bcl-2 ratio.[6] This change in balance leads to the release of cytochrome c from the mitochondria into the cytosol.[6] Cytosolic cytochrome c then triggers the activation of a caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3, culminating in apoptotic cell death.[6] Furthermore, this compound has been shown to upregulate the Death-Associated Protein Kinase 1 (DAPK1) via the p53 tumor suppressor pathway, providing another mechanism for promoting apoptosis.[9]

In addition to apoptosis, this compound can halt cancer cell proliferation by inducing cell cycle arrest in the G1 phase.[8][11] This is primarily achieved through the inhibition of the ERK1/2 signaling pathway.[8] Inhibition of ERK1/2 leads to the downregulation of key G1 phase proteins, including Cyclin D1, Cyclin E, and Cyclin-Dependent Kinase 4 (CDK4).[8] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (pRb).[8] Hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and effectively arresting the cell cycle.[8]

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and biological evaluation of this compound based on published literature.

The extraction of this compound from Albatrellus species is typically performed using a bioassay-guided fractionation approach.[3][10]

-

Extraction: Fresh or dried fruiting bodies of A. confluens are sequentially extracted with solvents of increasing polarity, such as 80% ethanol (B145695) and 50% methanol.[10]

-

Bioassay: The resulting crude extracts are tested for biological activity (e.g., cytotoxicity against a cancer cell line like HeLa) to identify the most potent fraction.[10]

-

Solvent Partitioning: The active extract (e.g., the ethanol extract) is subjected to liquid-liquid partitioning, for instance, with chloroform (B151607) and water, to further separate compounds based on polarity.[10]

-

Column Chromatography: The active fraction is then purified using column chromatography techniques. Sephadex LH-20 is commonly used for size-exclusion chromatography.[10]

-

HPLC Purification: Final purification to yield pure this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).[10] A gradient system of water and acetonitrile (B52724) is typically used for elution, with UV detection at approximately 279 nm.[10]

-

Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

The anti-proliferative effects of this compound are commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24-48 hours).[10]

-

MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the resulting dose-response curves.[10]

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.[10]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Cyclin D1, ERK1/2) and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent detection system.[10] Band intensities are quantified and normalized to the loading control to determine relative protein expression.[10]

Conclusion

This compound, a natural product from Albatrellus confluens, has been firmly established as a potent antitumor agent with well-defined mechanisms of action.[2][6] Its ability to induce both apoptosis and cell cycle arrest through the modulation of key signaling pathways like ERK1/2 and p53/DAPK1 highlights its potential as a lead compound in cancer therapy.[8][9] The availability of detailed protocols for its isolation and bio-evaluation facilitates further research. Future investigations, particularly concerning its in vivo efficacy, pharmacokinetics, and safety profile, are necessary to translate these promising preclinical findings into potential clinical applications.[2][12]

References

- 1. The structure of this compound, an antibiotic from a basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects of this compound: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity in vitro and in vivo against plant pathogenic fungi of this compound isolated from the basidiomycete Albatrellus dispansus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, neothis compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Natural Sources of Grifolin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of grifolin and its derivatives, compounds of significant interest for their therapeutic potential. It details their origins in various fungi and plants, presents available quantitative data, outlines key experimental protocols for their study, and visualizes their interactions with critical cellular signaling pathways.

Natural Sources of this compound and its Derivatives

This compound and its related compounds, collectively known as grifolinoids, are predominantly found in fungi of the genus Albatrellus. Certain plant species have also been identified as sources of these bioactive molecules.

Fungal Sources

The primary producers of this compound and its derivatives are mushrooms belonging to the Albatrellus genus. These fungi are characterized by their often terrestrial growth habit and polypore fruiting bodies. Key species include:

-

Albatrellus confluens : Widely cited as a primary source of this compound, this species is a cornerstone for the isolation of this compound.[1][2]

-

Albatrellus ovinus : Known to contain both this compound and neothis compound (B162079).[3][4][5]

-

Albatrellus flettii : A rich source of this compound, neothis compound, and confluentin (B1159164).[6][7]

-

Albatrellus caeruleoporus : This species is a known producer of this compound, neothis compound, and unique derivatives, grifolinones A and B.[7]

-

Albatrellus dispansus : A documented source of this compound.[4][5]

Plant Sources

While less common than fungal sources, several plant species have been reported to contain this compound:

-

Peperomia galioides : this compound has been identified as a major compound in the extracts of this plant.[3][5]

-

Rhododendron dauricum : The leaves and twigs of this plant are known to contain this compound and its derivatives.[3][5][8]

-

Solanum lycopersicum (Tomato): Certain varieties have been noted for their this compound content.[3][5]

-

Kayea assamica : The methanolic extract of the leaves of this plant has been shown to contain this compound as a major constituent.[3]

Data Presentation: Quantitative Analysis

The concentration of this compound and its derivatives can vary significantly depending on the species, geographical location, and extraction method. While comprehensive quantitative data across all sources is not extensively available in the literature, some studies provide valuable insights.

| Compound | Source | Relative Abundance (%) in Extract | Reference |

| This compound | Albatrellus flettii | 32.6 | [6] |

| Neothis compound | Albatrellus flettii | 52.0 | [6] |

| Confluentin | Albatrellus flettii | 8.1 | [6] |

Table 1: Relative Abundance of Grifolinoids in Albatrellus flettii

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | 27.4 ± 2.2 | [6] |

| SW480 (Colon Cancer) | 35.4 ± 2.4 | [6] | |

| HT29 (Colon Cancer) | 30.7 ± 1.0 | [6] | |

| Neothis compound | HeLa (Cervical Cancer) | 24.3 ± 2.5 | [6] |

| SW480 (Colon Cancer) | 34.6 ± 5.9 | [6] | |

| HT29 (Colon Cancer) | 30.1 ± 4.0 | [6] | |

| Confluentin | HeLa (Cervical Cancer) | 25.9 ± 2.9 | [6] |

| SW480 (Colon Cancer) | 33.5 ± 4.0 | [6] | |

| HT29 (Colon Cancer) | 25.8 ± 4.1 | [6] | |

| Grifolinone A | RAW 264.7 (Macrophage) | 23.4 | [7] |

| Grifolinone B | RAW 264.7 (Macrophage) | 22.9 | [7] |

Table 2: IC50 Values of this compound and its Derivatives Against Various Cell Lines

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound and its derivatives.

Extraction and Isolation of Grifolinoids from Albatrellus species

This protocol is a general guideline based on methods described in the literature for the extraction and isolation of grifolinoids from fungal fruiting bodies.

Workflow for Grifolinoid Extraction and Isolation

Caption: A generalized workflow for the extraction and purification of grifolinoids.

Materials:

-

Fresh or dried fruiting bodies of Albatrellus species

-

Methanol (MeOH), 80% aqueous

-

n-hexane, Chloroform (CHCl3), Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile (B52724), water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the fresh or dried and powdered fungal material with 80% methanol at room temperature.[9]

-

Perform the extraction multiple times (e.g., three times) to ensure maximum yield.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[9]

-

Collect each organic fraction and evaporate the solvent.

-

-

Chromatographic Purification:

-

Subject the active organic fractions (typically the chloroform and ethyl acetate fractions) to silica gel column chromatography.[10]

-

Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds of interest.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[6]

-

For final purification to obtain individual compounds, use preparative reverse-phase HPLC.

-

Quantification of Grifolinoids using HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound and its derivatives.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, to improve peak shape)

-

Reference standards of this compound and its derivatives

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of each reference standard (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Dissolve a known amount of the fungal extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

-

Gradient Program: A typical gradient could start at a lower percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarities.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of approximately 280 nm.[6]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Identify and quantify the grifolinoids in the sample extracts by comparing their retention times and peak areas to those of the standards.

-

Cell Viability (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Workflow for MTT Assay

Caption: A step-by-step workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][8][10][12][13][14][15][16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).[4][8][10][12][13][14][15][16]

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][8][10][12][13][14][15][16]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4][8][10][12][13][14][15][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][8][13][14][15][16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the ERK1/2 Pathway

This compound has been shown to directly target and inhibit the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Caption: this compound's inhibition of the ERK1/2 signaling pathway.

This compound directly binds to ERK1/2, inhibiting its kinase activity.[1] This leads to a cascade of downstream effects, including the suppression of the transcription factor Elk1, which in turn reduces the expression of DNMT1 (DNA methyltransferase 1). The downregulation of DNMT1 can lead to the re-expression of tumor suppressor genes.[1] Furthermore, inhibition of ERK1/2 by this compound can induce cell cycle arrest at the G1 phase by downregulating key cell cycle proteins such as Cyclin D1, Cyclin E, and CDK4.[1][3][9]

Modulation of the PI3K/Akt/mTOR Pathway

This compound and its derivatives also impact the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation.

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

This compound has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[3][6][13][17][18][19] This inhibition prevents the phosphorylation and activation of Akt. Downstream of Akt, this compound also inhibits the mTOR pathway, which can lead to the induction of autophagy.[12] The inhibition of p70S6K, a downstream effector of mTOR, further contributes to the anti-proliferative effects of this compound.[12]

Downregulation of KRAS Expression

Certain this compound derivatives, particularly confluentin, have been found to suppress the expression of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a key driver in many cancers.

Caption: Confluentin's mechanism of downregulating KRAS expression.

Confluentin has been shown to down-regulate KRAS expression in human colon cancer cells.[7] The proposed mechanism involves the inhibition of the physical interaction between the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[7] By binding to IMP1, confluentin prevents the stabilization of the KRAS transcript, leading to reduced KRAS protein levels and subsequent inhibition of downstream pro-proliferative signaling pathways.[7]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse natural sources, primarily within the Albatrellus genus of fungi, offer a rich reservoir for further discovery. The elucidation of their mechanisms of action, involving the modulation of key signaling pathways such as ERK1/2, PI3K/Akt/mTOR, and KRAS, provides a solid foundation for targeted drug design and development. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to isolate, quantify, and evaluate the biological activities of these compelling compounds. Further research is warranted to fully explore the quantitative distribution of grifolinoids across their natural sources and to optimize extraction and purification methodologies for large-scale production.

References

- 1. This compound, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Pharmacological Effects of this compound: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, neothis compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. medic.upm.edu.my [medic.upm.edu.my]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer potential of this compound in lung cancer treatment through PI3K/AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Biosynthesis of Grifolin: A Technical Guide for Researchers

Abstract

Grifolin, a bioactive meroterpenoid with significant pharmacological potential, is a secondary metabolite primarily isolated from fungi of the genus Albatrellus, such as Albatrellus confluens and Albatrellus flettii.[1][2][3][4] Its structure, a combination of a polyketide-derived aromatic core and a sesquiterpenoid side chain, points to a hybrid biosynthetic origin. While a complete, experimentally elucidated pathway in Albatrellus species remains to be fully detailed in the scientific literature, a robust putative pathway can be constructed based on extensive research into the biosynthesis of similar fungal meroterpenoids. This guide synthesizes the current understanding of the likely enzymatic steps involved in this compound biosynthesis, providing a technical overview of the key enzymes, their proposed mechanisms, and relevant experimental methodologies for their characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three major stages:

-

Polyketide Backbone Synthesis: Formation of the aromatic core, 3-methylorsellinic acid, from acetyl-CoA and malonyl-CoA via a non-reducing polyketide synthase (NR-PKS).

-

Isoprenoid Precursor Synthesis: Generation of the farnesyl pyrophosphate (FPP) side chain through the mevalonate (B85504) pathway.

-

Prenylation: The electrophilic addition of the farnesyl group from FPP to the aromatic core, catalyzed by a prenyltransferase.

A diagrammatic representation of this proposed pathway is provided below.

Key Enzymatic Steps and Homologous Data

Direct experimental data for the enzymes in the this compound biosynthetic pathway from Albatrellus species is currently limited. The following sections describe the key enzyme families and present data from characterized homologous enzymes from other fungi that serve as a model for understanding this compound biosynthesis.

3-Methylorsellinic Acid Synthesis

The aromatic core of this compound is believed to be 3-methylorsellinic acid, a polyketide synthesized by a non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are large, multidomain enzymes that iteratively condense acyl-CoA units. The synthesis of orsellinic acid, a closely related precursor, is known to be catalyzed by NR-PKSs in various fungi.[5][6]

Table 1: Quantitative Data for a Homologous Orsellinic Acid Synthase

| Enzyme | Source Organism | Product | Titer (in heterologous host) | Reference |

|---|

| OrsA (AN7909.4) | Aspergillus nidulans | Orsellinic Acid | Not specified |[5] |

Farnesyl Pyrophosphate (FPP) Synthesis

Farnesyl pyrophosphate is a C15 isoprenoid synthesized via the mevalonate pathway, a fundamental metabolic pathway in fungi. The final step, the condensation of geranyl pyrophosphate (GPP) with isopentenyl pyrophosphate (IPP), is catalyzed by FPP synthase.

Prenylation of 3-Methylorsellinic Acid

The final key step is the attachment of the farnesyl group from FPP to the 3-methylorsellinic acid core. This reaction is catalyzed by a prenyltransferase. Aromatic prenyltransferases are known to be involved in the biosynthesis of various meroterpenoids in fungi. While a specific farnesyltransferase for this compound has not been characterized, studies on other fungal aromatic prenyltransferases provide insight into their function. For instance, a putative prenyltransferase, BYPB, from a stereaceous basidiomycete has been shown to use orsellinic acid as a substrate.[7]

Table 2: Quantitative Data for a Homologous Fungal Aromatic Prenyltransferase

| Enzyme | Source Organism | Aromatic Substrate | Km (Aromatic Substrate) | Km (DMAPP) | kcat | Reference |

|---|

| PtfAt | Aspergillus terreus | 2,7-dihydroxynaphthalene (B41206) | 324 ± 25 µM | 325 ± 35 µM | 0.026 ± 0.001 s-1 |[8] |

Note: DMAPP (dimethylallyl pyrophosphate) is a C5 prenyl donor, used here for characterization. The native prenyl donor for this compound biosynthesis is FPP (C15).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments, adapted from studies on homologous enzyme systems.

Heterologous Expression of a Fungal Non-Reducing Polyketide Synthase

This protocol describes the expression of a putative NR-PKS gene in a heterologous fungal host, such as Aspergillus nidulans, to identify its product.

References

- 1. Pharmacological Effects of this compound: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, neothis compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Grifolin: A Fungal Metabolite with Promising Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a meroterpenoid compound first isolated from the mushroom Albatrellus confluens, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action, including its modulation of key signaling pathways implicated in various diseases. Quantitative data are summarized in structured tables for clarity, and complex biological processes are visualized through detailed diagrams to facilitate understanding. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol, is a bioactive compound characterized by a farnesyl chain attached to an orcinol (B57675) core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula of this compound

| Identifier | Value |

| IUPAC Name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol |

| CAS Number | 6903-07-7[1][2][3][4][5] |

| Molecular Formula | C₂₂H₃₂O₂[1][2][3][4] |

| Molecular Weight | 328.49 g/mol [1][2][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 41-43 °C[1][6] |

| Appearance | Orange solid[7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H-NMR (CDCl₃, 300 MHz) | The proton NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the orcinol ring, the vinylic protons of the farnesyl chain, and the methyl groups. The supplementary materials of a study by Yaqoob et al. (2020) provide the detailed spectrum.[9][10] |

| ¹³C-NMR (CDCl₃, 300 MHz) | The carbon NMR spectrum complements the ¹H-NMR data, showing distinct peaks for the aromatic carbons, the olefinic carbons of the isoprenoid chain, and the methyl carbons. A detailed spectrum can be found in the supplementary materials of the study by Yaqoob et al. (2020).[9] |

| Mass Spectrometry (ESI-HRMS) | High-resolution mass spectrometry data confirms the molecular formula of this compound. The ESI-MS spectrum typically exhibits a [M+H]⁺ peak at m/z = 329.3.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds. Specific spectral data can be obtained through experimental analysis.[11] |

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Its most notable effects include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[12][13][14]

Anticancer Activity

The anticancer properties of this compound are the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy.[12][13][15]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Human Colon Cancer | 35.4 ± 2.4 | [4] |

| SW-480 | Human Colon Cancer | 27.4 ± 2.2 | [4] |

| HeLa | Human Cervical Cancer | 30.7 ± 1.0 | [4] |

| A2780 | Human Ovarian Cancer | Varies (dose- and time-dependent) | [16] |

| SKOV3 | Human Ovarian Cancer | Varies (dose- and time-dependent) | [16] |

| CNE1 | Human Nasopharyngeal Carcinoma | Not specified | [12][13] |

| MCF7 | Human Breast Cancer | Not specified | [12] |

| K562 | Human Myelogenous Leukemia | Not specified | [15] |

| Raji | Human Burkitt's Lymphoma | Not specified | [15] |

| A549 | Human Lung Cancer | 5.0 < IC₅₀ < 10.5 µg/mL | [4] |

| SK-Mel-2 | Human Melanoma | 8.0 < IC₅₀ < 16.9 µg/mL | [4] |

| B16F1 | Mouse Melanoma | 3.5 < IC₅₀ < 7.3 µg/mL | [4] |

Mechanism of Anticancer Action: Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

This compound has been shown to directly target and inhibit the kinase activity of ERK1/2.[1][12][14] This inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest at the G1 phase and a reduction in cancer cell proliferation and metastasis.[12][13][14]

This compound can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) through a p53-dependent mechanism.[15] This upregulation is a key contributor to this compound-induced apoptosis in cancer cells.[15] this compound increases the phosphorylation of p53, which in turn enhances its transcriptional activity and recruitment to the DAPK1 gene promoter.[15]

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][17] By inhibiting this pathway, this compound promotes apoptosis and induces autophagic cell death in cancer cells.[2][16]

This compound can also inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[17] By blocking NF-κB activation, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anticancer effects.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Natural Sources

This compound is naturally found in mushrooms of the Albatrellus genus. The following is a general protocol for its isolation.

Protocol:

-

Extraction: Fresh or dried fruiting bodies of Albatrellus confluens are ground and extracted with ethanol at room temperature.[4]

-

Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[8]

-

Chromatography: The active fractions, identified through bioassays, are further purified using column chromatography on silica gel.[8]

-

HPLC Purification: Final purification is typically achieved by semi-preparative high-performance liquid chromatography (HPLC).[9]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Total Synthesis

Several methods for the total synthesis of this compound have been reported, offering an alternative to its extraction from natural sources.[3][5][6][18][19] A general retrosynthetic approach is outlined below.

Protocol Overview: One reported synthesis involves the regioselective de novo synthesis from simple starting materials like ethyl acetoacetate, ethyl crotonate, and farnesyl bromide.[6] The key steps involve controlling the sequence of allylation and cyclization reactions to achieve the desired regiochemistry, followed by decarboxylation and aromatization.[6] Another approach utilizes a halogenative aromatization reaction.[3][5][18]

Biological Assays

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

This technique is used to detect the levels of specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-p53) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Transfection: Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: The transfected cells are pre-treated with this compound before being stimulated with an NF-κB activator (e.g., TNF-α).[20][21]

-

Lysis and Luciferase Measurement: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.[20]

Conclusion and Future Directions

This compound has demonstrated significant potential as a multifaceted therapeutic agent, particularly in the realm of oncology. Its ability to modulate critical signaling pathways such as ERK1/2, p53-DAPK1, PI3K/Akt, and NF-κB underscores its promise as a lead compound for the development of novel anticancer drugs. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research.

Future investigations should focus on several key areas. A more comprehensive evaluation of this compound's efficacy and safety in preclinical animal models is warranted to translate the promising in vitro findings. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing and delivery strategies. Additionally, exploring the potential synergistic effects of this compound in combination with existing chemotherapeutic agents could open new avenues for cancer treatment. The development of more efficient and scalable synthetic routes will also be vital for ensuring a sustainable supply for future clinical studies. The continued exploration of this fascinating fungal metabolite holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

- 1. This compound directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of this compound in lung cancer treatment through PI3K/AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological Effects of this compound: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of this compound, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, neothis compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - 1H-NMR spectral data of purified this compound, neothis compound and confluentin compared to published data. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Characterizing Aeroallergens by Infrared Spectroscopy of Fungal Spores and Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]

Grifolin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has emerged as a promising anti-cancer agent. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a range of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-neoplastic activities. We will dissect its impact on key signaling pathways, detail its role in apoptosis and cell cycle regulation, and elucidate its anti-metastatic effects. This document synthesizes quantitative data into structured tables, provides detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the investigation of natural products. This compound, a farnesyl phenolic compound, has demonstrated significant anti-tumor properties, making it a molecule of high interest.[1][2][3] Its multifaceted mechanism of action, targeting several key cellular processes simultaneously, suggests its potential as a robust candidate for further preclinical and clinical development.[1][3] This guide will systematically unravel the intricate mechanisms through which this compound exerts its anti-cancer effects.

Impact on Key Signaling Pathways

This compound's anti-cancer activity is largely attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer. The primary pathways affected are the ERK1/2 and Akt/mTOR signaling cascades.

Inhibition of the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to directly bind to and inhibit the kinase activity of ERK1/2.[5] This inhibition leads to the downstream suppression of transcription factors like Elk1, which in turn downregulates the expression of DNA methyltransferase 1 (DNMT1).[4][5] The reduction in DNMT1 activity can lead to the epigenetic reactivation of tumor suppressor genes.[5]

Signaling Pathway Diagram: this compound's Inhibition of the ERK1/2 Pathway

Caption: this compound directly inhibits ERK1/2, leading to reduced Elk1 and DNMT1 activity and the reactivation of tumor suppressor genes.

Inhibition of the Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to suppress the phosphorylation of Akt and mTOR, as well as their downstream effectors p70S6K, S6, and 4E-BP1.[1] This inhibition disrupts protein synthesis and cell growth, and can also lead to the induction of autophagy.[1]

Signaling Pathway Diagram: this compound's Inhibition of the Akt/mTOR Pathway

Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased protein synthesis and induction of autophagy.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[6]

The apoptotic effect of this compound is mediated through the intrinsic pathway, which involves the mitochondria.[1] this compound treatment leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm.[1][6] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][6] Furthermore, this compound can upregulate the expression of the pro-apoptotic protein Death-Associated Protein Kinase 1 (DAPK1) via a p53-dependent mechanism.[7]

Signaling Pathway Diagram: this compound-Induced Apoptosis

Caption: this compound induces apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and activating the caspase cascade, and also upregulates the pro-apoptotic DAPK1.

Cell Cycle Arrest

Uncontrolled cell cycle progression is a hallmark of cancer. This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[8][9] This effect is mediated by the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin E, and Cyclin-Dependent Kinase 4 (CDK4).[9] The inhibition of these proteins prevents the phosphorylation of the Retinoblastoma protein (pRb), a critical step for the G1/S phase transition.[9] Additionally, this compound has been observed to upregulate the CDK inhibitor p19INK4D, further contributing to the G1 arrest.[9]

Logical Relationship Diagram: this compound-Induced G1 Cell Cycle Arrest

Caption: this compound induces G1 cell cycle arrest by downregulating cyclins and CDKs, and upregulating a CDK inhibitor, thereby preventing pRb phosphorylation.

Anti-Metastatic Effects

Metastasis is the primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by inhibiting cancer cell adhesion, migration, and invasion.[1][10]

This compound's anti-metastatic action is partly due to its inhibition of the ERK1/2 pathway, which is known to promote cell motility.[5] It also suppresses the expression and enzymatic activity of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in invasion.[2][10] Concurrently, this compound can upregulate the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP2), an endogenous inhibitor of MMPs.[5] Furthermore, this compound has been shown to reduce the expression of CD44, a cell surface adhesion molecule involved in cell migration and invasion.[10]

Logical Relationship Diagram: this compound's Anti-Metastatic Mechanisms

Caption: this compound inhibits metastasis by suppressing ERK1/2, downregulating MMP-2 and CD44, and upregulating TIMP2.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CNE1 | Nasopharyngeal Carcinoma | 24 | [1] |

| HeLa | Cervical Cancer | 34 | [1] |

| MCF7 | Breast Cancer | 30 | [1] |

| SW480 | Colon Cancer | 27 | [1] |

| K562 | Leukemia | 18 | [1] |

| Raji | Burkitt's Lymphoma | 27 | [1] |

| B95-8 | Marmoset B-lymphoblastoid | 24 | [1] |

| A2780 | Ovarian Cancer | ~50 (at 24h) | [4] |

| MG63 | Osteosarcoma | ~50 | [1] |

| U2OS | Osteosarcoma | ~50 | [1] |

| 5-8F | Nasopharyngeal Carcinoma | 40 (for anti-invasion) | [5] |

| MGC-803 | Gastric Cancer | 40 (for anti-invasion) | [5] |

| MDA-MB-231 | Breast Cancer | 40 (for anti-invasion) | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Experimental Workflow Diagram: MTT Assay

Caption: A typical workflow for assessing cell viability using the MTT assay after this compound treatment.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Cyclin D1, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol:

-

Cell Harvesting and Fixation: Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Wound Healing Assay

Protocol:

-

Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.

-

Scratch Wound: A sterile pipette tip is used to create a scratch (wound) in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris and then incubated with fresh medium containing this compound or a vehicle control.

-

Imaging: The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the wound at each time point.

Invasion Assay (Matrigel Assay)

Protocol:

-

Chamber Coating: The upper chamber of a Transwell insert is coated with Matrigel.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium, with or without this compound.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound exhibits potent anti-cancer activity through a multi-pronged mechanism of action. By targeting key signaling pathways like ERK1/2 and Akt/mTOR, it effectively inhibits cell proliferation and growth. Its ability to induce apoptosis and cell cycle arrest further contributes to its cytotoxic effects. Importantly, this compound's capacity to suppress cancer cell adhesion, migration, and invasion highlights its potential as an anti-metastatic agent. The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel cancer therapies. Further research, particularly in vivo studies and combination therapies, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of this compound: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

The Pharmacological Landscape of Grifolin: A Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence, Mechanisms of Action, and Future Directions for a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolin, a farnesyl phenolic compound first isolated from the mushroom Albatrellus confluens, has emerged as a molecule of significant interest in pharmacological research.[1] Possessing a unique chemical structure, this compound has demonstrated a remarkable breadth of biological activities in preclinical studies, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. The content herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways modulated by this intriguing natural product. While in vitro and in vivo studies have yielded promising results, it is important to note that no clinical trials have been conducted to date, and further research into its pharmacokinetics and safety in humans is required.[2][3][4]

Anti-Cancer Properties

The most extensively studied pharmacological attribute of this compound is its potent anti-cancer activity across a wide range of human cancer cell lines.[5][6] this compound exerts its anti-neoplastic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[3][4]

Cytotoxicity and Apoptosis Induction

This compound has been shown to significantly inhibit the growth of various tumor cell lines.[1] The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death.

Quantitative Data: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Nasopharyngeal Carcinoma | CNE1 | 24 | [4] |

| Cervical Cancer | HeLa | 34 | [4] |

| Breast Cancer | MCF7 | 30 | [4] |

| Colon Cancer | SW480 | 27 | [4] |

| Leukemia | K562 | 18 | [4] |

| Burkitt's Lymphoma | Raji | 27 | [4] |

| B-lymphoblastoid | B95-8 | 24 | [4] |

Experimental Protocol: Apoptosis Assessment using Annexin V/Propidium (B1200493) Iodide Staining

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.[7]

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Staining: Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[8][9] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining with propidium iodide (PI).[10][11][12][13]

-

Cell Culture and Treatment: Culture cancer cells and treat them with different concentrations of this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. The cells can be stored at -20°C for an extended period.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

-

Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Implicated in Anti-Cancer Effects

This compound's anti-cancer activities are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: this compound inhibits the PI3K/Akt pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the activation of ERK1/2.[9]

Caption: this compound inhibits the MAPK/ERK pathway.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Western blotting is a standard technique used to detect the expression and phosphorylation status of proteins within these signaling pathways.[14][15][16]

-

Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-Inflammatory Properties

This compound and its derivatives have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[17]

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| This compound | RAW 264.7 | 29.0 | |

| Neothis compound | RAW 264.7 | 23.3 | |

| Grifolinone A | RAW 264.7 | 23.4 | |

| Grifolinone B | RAW 264.7 | 22.9 |

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

The anti-inflammatory effect of this compound can be assessed by measuring the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[17][18][19][20][21]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Griess Assay: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at approximately 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are also linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[22][23]

Caption: this compound may inhibit the NF-κB pathway.

Antioxidant Properties

This compound has been reported to possess antioxidant properties, which contribute to its overall pharmacological profile. These properties are often evaluated using in vitro chemical assays.[24]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[8][25][26][27]

-

DPPH Assay:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate the mixture in the dark at room temperature.

-

Measure the decrease in absorbance at approximately 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

-

-

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Mix the ABTS•+ solution with different concentrations of this compound.

-

After a set incubation time, measure the decrease in absorbance at 734 nm. The scavenging activity is expressed as a percentage of inhibition of the ABTS•+.

-

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Studies have shown its potential to mitigate neuronal damage in in vitro models of ischemia.[28]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

The neuroprotective effects of this compound can be investigated using the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions in vitro.[29][30][31]

-

Cell Culture: Culture primary neurons or neuronal cell lines.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2).

-

Treatment: this compound can be added to the culture medium before, during, or after the OGD period.

-

Reperfusion: After the desired duration of OGD, return the cells to a normoxic environment with regular glucose-containing medium to simulate reperfusion.

-

Assessment of Neuroprotection: Evaluate cell viability and apoptosis using assays such as MTT, LDH release, or Annexin V/PI staining.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a compelling pharmacological profile, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with its modulation of key signaling pathways, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Furthermore, its anti-inflammatory, antioxidant, and neuroprotective properties suggest a broader therapeutic potential that warrants further exploration.